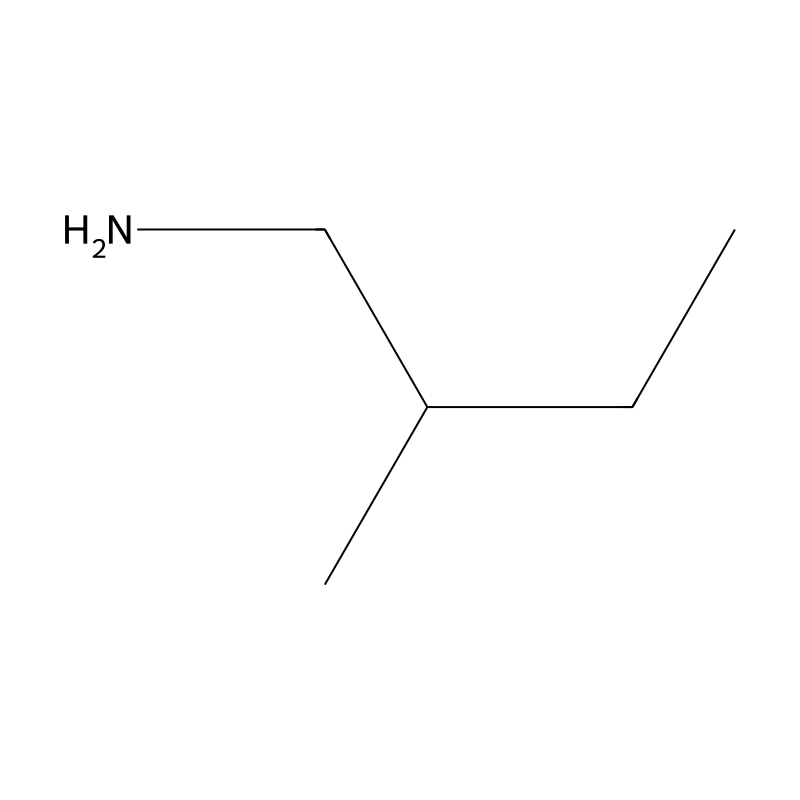

2-Methylbutylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Organic Synthesis:

- Intermediate: 2-MBA acts as a versatile intermediate in organic synthesis due to its reactive amine group. It can be used to synthesize various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. For example, it serves as a key building block in the production of the anti-inflammatory drug Ibuprofen [].

Chemical Biology:

- Probe molecule: Due to its small size and basic character, 2-MBA can be employed as a probe molecule to study various biological processes. It can be used to:

- Label biomolecules: By attaching 2-MBA to biomolecules like proteins or nucleic acids, researchers can track their localization and interactions within cells [].

- Investigate cellular uptake and efflux mechanisms: Studying how cells take up and expel 2-MBA can provide insights into these vital cellular processes.

Material Science:

- Precursor for ionic liquids: 2-MBA can be used as a starting material for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and conductivity. These ionic liquids find applications in various fields, including catalysis, electrochemistry, and separation science.

Analytical Chemistry:

- Chiral separation: The existence of two enantiomers (mirror-image forms) of 2-MBA, (R)-2-methylbutylamine and (S)-2-methylbutylamine, allows its use in chiral separation techniques. These techniques separate mixtures of chiral molecules, which are crucial in various fields, including drug development and materials science.

2-Methylbutylamine is an organic compound with the molecular formula and a molecular weight of approximately 87.17 g/mol. It is classified as a primary amine, characterized by the presence of an amine group (-NH₂) attached to a branched carbon chain. The compound is also known by several synonyms, including 2-Methyl-1-butylamine and 2-Methylbutanamine. It appears as a colorless liquid at room temperature and is flammable and corrosive, posing certain hazards in laboratory settings .

- Alkylation: The amine group can react with alkylating agents to form new C-N bonds, leading to more complex amines.

- Acid-Base Reactions: As a weak base, it can accept protons from acids, forming ammonium salts.

- Condensation Reactions: It can undergo condensation with carbonyl compounds to form imines or amides, useful in organic synthesis.

These reactions highlight its versatility as a building block in synthetic chemistry .

2-Methylbutylamine can be synthesized through several methods:

- Reductive Amination: This involves reacting 2-methylbutanal with ammonia in the presence of reducing agents.

- Alkylation of Ammonia: Ammonia can be alkylated using 2-bromobutane, followed by reduction to yield the desired amine.

- Hydrogenation of Imines: Imines formed from ketones and ammonia can be hydrogenated to produce 2-Methylbutylamine.

These methods allow for the efficient production of the compound in laboratory settings .

2-Methylbutylamine finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of polyamide resins and surfactants.

- Pharmaceuticals: Its derivatives may have potential applications in drug development due to their biological activity.

- Chemical Manufacturing: It is used in the production of other chemicals and as a reagent in laboratory experiments .

Several compounds share structural similarities with 2-Methylbutylamine, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Pentylamine | Straight-chain structure; less sterically hindered | |

| Isobutylamine | Branched structure; fewer carbon atoms | |

| Butylamine | Straight-chain; simpler structure | |

| 3-Methylbutylamine | Different branching; located at the third carbon |

Uniqueness of 2-Methylbutylamine:

- The unique branched structure at the second carbon gives it distinct physical and chemical properties compared to its linear counterparts.

- Its specific reactivity patterns may lead to different synthetic pathways compared to similar compounds.

The diversity in structure among these compounds affects their reactivity, biological activity, and applications, highlighting the importance of structural nuances in organic chemistry .

Physical Description

XLogP3

Density

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index